Cas no 3558-73-4 (Benzoyl chloride, 3,5-dimethyl-4-nitro-)

Benzoyl chloride, 3,5-dimethyl-4-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 3,5-dimethyl-4-nitro-
- 3,5-dimethyl-4-nitrobenzoyl chloride
- XDNZLOFKKSKKTJ-UHFFFAOYSA-N
- DB-128155
- SCHEMBL1811071
- 3558-73-4
- DTXSID10490675
-
- インチ: InChI=1S/C9H8ClNO3/c1-5-3-7(9(10)12)4-6(2)8(5)11(13)14/h3-4H,1-2H3
- InChIKey: XDNZLOFKKSKKTJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 213.01934
- どういたいしつりょう: 213.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 60.21
Benzoyl chloride, 3,5-dimethyl-4-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009524-500mg |
3,5-Dimethyl-4-nitrobenzoyl chloride |
3558-73-4 | 97% | 500mg |
$815.00 | 2023-09-02 | |
Alichem | A010009524-250mg |
3,5-Dimethyl-4-nitrobenzoyl chloride |
3558-73-4 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Alichem | A010009524-1g |
3,5-Dimethyl-4-nitrobenzoyl chloride |
3558-73-4 | 97% | 1g |
$1475.10 | 2023-09-02 |
Benzoyl chloride, 3,5-dimethyl-4-nitro- 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4. Caper tea
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Benzoyl chloride, 3,5-dimethyl-4-nitro-に関する追加情報
Benzoyl Chloride, 3,5-Dimethyl-4-Nitro- (CAS No. 3558-73-4)
Benzoyl chloride, 3,5-dimethyl-4-nitro- (CAS No. 3558-73-4) is a highly reactive aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its benzene ring substituted with a nitro group at the 4-position and two methyl groups at the 3 and 5 positions, along with a benzoyl chloride moiety. The combination of these functional groups makes it a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of benzoyl chloride, 3,5-dimethyl-4-nitro- typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in its synthesis.
One of the most notable applications of benzoyl chloride, 3,5-dimethyl-4-nitro- is in the field of medicinal chemistry. Its ability to act as a reactive intermediate has made it valuable in the construction of complex molecular frameworks. For example, studies have shown that this compound can be used as a precursor for the synthesis of bioactive molecules targeting various therapeutic areas, such as cancer and inflammation.
In addition to its role in drug discovery, benzoyl chloride, 3,5-dimethyl-4-nitro- has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into conjugated polymers to enhance their electrical conductivity and photovoltaic performance.
The reactivity of benzoyl chloride, 3,5-dimethyl-4-nitro- is influenced by the electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring. This balance of electronic effects makes it highly versatile in various chemical transformations. For instance, it can undergo nucleophilic aromatic substitution reactions under specific conditions, enabling the introduction of diverse functional groups.
From an environmental perspective, understanding the fate and behavior of benzoyl chloride, 3,5-dimethyl-4-nitro- in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, providing insights into its persistence in natural systems.
In conclusion, benzoyl chloride, 3,5-dimethyl-4-nitro-, CAS No. 3558-73-4, remains a critical compound in modern organic chemistry due to its unique properties and wide-ranging applications. Ongoing research continues to uncover new opportunities for its use while addressing challenges related to sustainability and environmental impact.
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